![molecular formula C18H18ClN3O4S B4693867 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4693867.png)
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a pyrazole ring, a chlorophenyl group, and a dimethoxybenzene sulfonamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring reacts with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxybenzene Sulfonamide Moiety: The final step involves the sulfonation of 2,4-dimethoxybenzene followed by the reaction with the pyrazole derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(4-BROMOPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE
- **N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Uniqueness
N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2,4-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its bromine and fluorine analogs
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-25-16-7-8-18(17(9-16)26-2)27(23,24)21-15-10-20-22(12-15)11-13-3-5-14(19)6-4-13/h3-10,12,21H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXBUQPBGTDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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